

A Technical Guide to the Spectroscopic Data of 2,6-Dibromobenzoic Acid

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Compound of Interest

Compound Name: 2,6-Dibromobenzoic acid

Cat. No.: B057127

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This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2,6-dibromobenzoic acid**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and analytical protocols for this compound.

Chemical Structure and Properties

- IUPAC Name: **2,6-Dibromobenzoic acid**
- Chemical Formula: C₇H₄Br₂O₂
- Molecular Weight: 279.91 g/mol
- CAS Number: 601-84-3
- Appearance: White to off-white crystalline solid
- Melting Point: 148 - 152 °C

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for **2,6-dibromobenzoic acid** in a structured format.

The ^1H NMR spectrum of **2,6-dibromobenzoic acid** exhibits a characteristic pattern for a symmetrically disubstituted benzene ring.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~11.0 - 13.0	Singlet (broad)	N/A	-COOH
7.70	Doublet (d)	8.1	H-3, H-5
7.29	Triplet (t)	8.1	H-4

Note: The chemical shift of the carboxylic acid proton is concentration and solvent dependent and may appear as a broad singlet.

The ^{13}C NMR spectrum provides insight into the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
166.87	C=O
138.67	C-1
131.87	C-3, C-5
131.65	C-4
Not Reported	C-2, C-6

Note: The signals for the carbon atoms bearing the bromine atoms (C-2 and C-6) are often broad or not observed due to quadrupolar relaxation.

While a specific experimental spectrum is not readily available, the characteristic IR absorption bands for **2,6-dibromobenzoic acid** can be predicted based on its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 2500	Broad, Strong	O-H stretch (Carboxylic acid)
3100 - 3000	Medium	C-H stretch (Aromatic)
1710 - 1680	Strong	C=O stretch (Carboxylic acid)
1600 - 1450	Medium	C=C stretch (Aromatic ring)
1320 - 1210	Strong	C-O stretch (Carboxylic acid)
960 - 900	Broad, Medium	O-H bend (Carboxylic acid)
~750	Strong	C-Br stretch

The mass spectrum of **2,6-dibromobenzoic acid** is expected to show a distinctive isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The fragmentation pattern would likely involve the loss of characteristic groups.

m/z (Mass-to-Charge Ratio)	Relative Intensity	Proposed Fragment Ion
278, 280, 282	High	[M] ⁺ , [M+2] ⁺ , [M+4] ⁺ (Molecular ion cluster)
261, 263, 265	Medium	[M - OH] ⁺
233, 235, 237	Medium	[M - COOH] ⁺
154, 156	High	[C ₆ H ₃ Br] ⁺
75	Medium	[C ₆ H ₃] ⁺

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Sample Preparation:

- Weigh approximately 10-20 mg of **2,6-dibromobenzoic acid** for ^1H NMR or 50-100 mg for ^{13}C NMR.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
- Filter the solution through a pipette with a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

Instrument Parameters (^1H NMR):

- Spectrometer: 400 MHz or higher
- Pulse Sequence: Standard single-pulse sequence
- Solvent: DMSO-d₆
- Temperature: 298 K
- Number of Scans: 16-64
- Relaxation Delay: 1-2 seconds
- Reference: Tetramethylsilane (TMS) at 0.00 ppm

Instrument Parameters (^{13}C NMR):

- Spectrometer: 100 MHz or higher
- Pulse Sequence: Proton-decoupled single-pulse sequence
- Solvent: DMSO-d₆
- Temperature: 298 K
- Number of Scans: 1024 or more, depending on concentration

- Relaxation Delay: 2-5 seconds
- Reference: TMS at 0.00 ppm

Sample Preparation:

- Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any moisture.
- In an agate mortar, grind approximately 1-2 mg of **2,6-dibromobenzoic acid** to a fine powder.
- Add approximately 100-200 mg of the dry KBr to the mortar and gently mix with the sample until a homogeneous mixture is obtained.
- Transfer the mixture to a pellet die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
- Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Instrument Parameters:

- Spectrometer: Fourier Transform Infrared Spectrometer
- Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32
- Background: A spectrum of a pure KBr pellet should be run as the background.

Sample Preparation:

- Prepare a dilute solution of **2,6-dibromobenzoic acid** (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

- If the carboxylic acid is not volatile enough, derivatization to a more volatile ester (e.g., methyl ester) may be necessary.

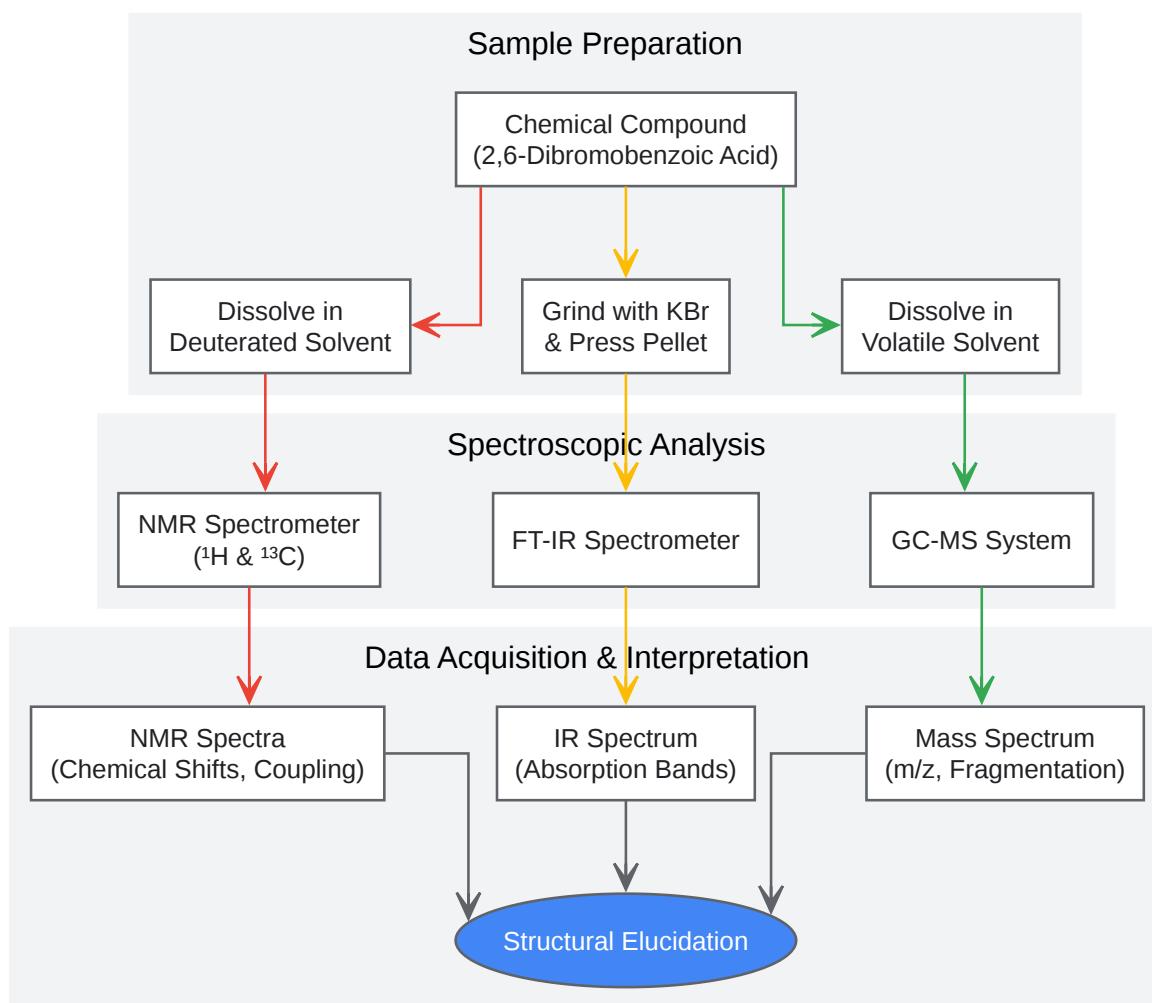
Instrument Parameters:

- Gas Chromatograph:
 - Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 μ m film thickness).
 - Injector Temperature: 250 °C
 - Injection Mode: Splitless
 - Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C
 - Mass Range: 50 - 350 amu.
 - Scan Speed: 2 scans/second.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,6-dibromobenzoic acid**.

General Spectroscopic Analysis Workflow

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Caption: Workflow for Spectroscopic Analysis.

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